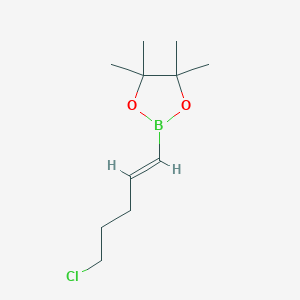

Éster de pinacol de ácido trans-5-cloro-1-penten-1-ilborónico

Descripción general

Descripción

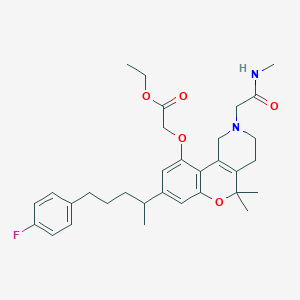

The compound 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical of interest in synthetic organic chemistry, particularly in the context of building blocks for complex molecule construction. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This method is highly selective and allows for the construction of 1-substituted (E)-buta-1,3-dienes, indicating that similar strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Although the exact molecular structure analysis of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not provided, the structure of related compounds suggests that it would possess a vinylboronate pinacol ester moiety, which is known for its chemoselectivity in cross-coupling reactions .

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, has been studied in the context of quantitative 31P NMR analysis. These compounds are used as reagents for the determination of hydroxyl groups in complex molecules like lignins . This suggests that the compound of interest may also be useful in analytical applications or as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which has been used to determine rate constants for ion pair formations, suggest that the compound may also have interesting properties in solution that could be relevant for physical organic chemistry studies .

Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos dirigidos

Este compuesto se utiliza en la industria biomédica para posibles aplicaciones en sistemas de administración de fármacos dirigidos. Se puede utilizar para administrar fármacos a sitios específicos dentro del cuerpo, aumentando así la eficacia y reduciendo los efectos secundarios .

Reacciones de acoplamiento de Suzuki-Miyaura

Sirve como reactivo en las reacciones de acoplamiento de Suzuki-Miyaura, que son un tipo de reacción de acoplamiento cruzado utilizada en la síntesis orgánica para formar enlaces carbono-carbono .

Estudios de protodesboronación

El compuesto se ha utilizado como sustrato en estudios de protodesboronación catalítica de ésteres de pinacol borónico, que es un método para eliminar grupos de boro de las moléculas .

Intermediarios de síntesis orgánica

Los ésteres de pinacol de ácido borónico, como este compuesto, se utilizan ampliamente como materiales de partida en la síntesis orgánica para diversas químicas, incluidas las reacciones de Suzuki-Miyaura .

Sistemas sensibles a las especies reactivas de oxígeno (ROS)

En la investigación biomédica, este compuesto se ha modificado estructuralmente para desarrollar sistemas de administración de fármacos sensibles a ROS, mejorando los efectos terapéuticos dirigidos de fármacos como la curcumina .

Estudios de solubilidad

Las propiedades de solubilidad de los ésteres de pinacol de ácido borónico se han estudiado ampliamente, lo cual es crucial para su aplicación en la síntesis orgánica y los productos farmacéuticos .

Reacciones de formación de enlaces

Estos ésteres son intermediarios clave en las reacciones de formación de enlaces catalizadas por metales de transición, que incluyen no solo el acoplamiento de Suzuki-Miyaura sino también la arilación de heteroátomos catalizada por cobre y la alilboración .

Procesos de purificación

La facilidad de purificación de los ésteres borónicos los hace favorables para su uso en la síntesis y como herramientas para crear nuevos enlaces en los procesos químicos .

Mecanismo De Acción

Target of Action

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, also known as 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic acid pinacol ester Boronic acid pinacol esters are generally used as building blocks in organic synthesis , indicating that their targets could be a wide range of organic compounds.

Mode of Action

The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into an organic compound, releasing a boronic acid . This reaction is catalyzed and occurs in the presence of a radical initiator .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. This transformation can be applied to various substrates, leading to the production of different organic compounds .

Result of Action

The result of the compound’s action is the production of various organic compounds through the protodeboronation process . This process is valuable in organic synthesis, allowing for the creation of a wide range of organic compounds .

Action Environment

The action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic acid pinacol esters is generally high, making them suitable for use in various environments . Certain conditions, such as exposure to air and moisture, can affect their stability . Therefore, these factors should be considered when using this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBHADHHWPOFL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151419 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126688-98-0 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)